molecular formula C16H13BrN2O2S B3016953 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-40-4

2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3016953
CAS No.: 868230-40-4
M. Wt: 377.26
InChI Key: CQOMMBRJCVCSIP-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a bromine atom and a benzothiazole moiety, which is further substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The benzamide core can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The brominated benzamide is then coupled with the benzothiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

Scientific Research Applications

2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the methyl group on the benzothiazole ring.

    2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide: Substitutes bromine with chlorine.

    2-bromo-N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)benzamide: Substitutes the methoxy group with a hydroxy group.

Uniqueness

2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of substituents on the benzothiazole and benzamide moieties, which can impart distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-9-7-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOMMBRJCVCSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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